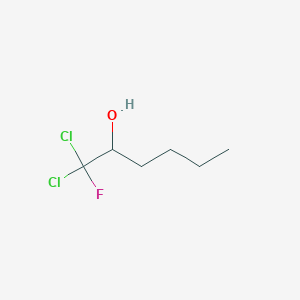

1,1-Dichloro-1-fluorohexan-2-ol

Description

Properties

CAS No. |

6304-14-9 |

|---|---|

Molecular Formula |

C6H11Cl2FO |

Molecular Weight |

189.05 g/mol |

IUPAC Name |

1,1-dichloro-1-fluorohexan-2-ol |

InChI |

InChI=1S/C6H11Cl2FO/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3 |

InChI Key |

AEUQAFIOUWACSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(F)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Sequential Chlorination-Fluorination

A plausible route involves the radical halogenation of hexan-2-ol. Chlorination at the C1 position using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions yields 1,1-dichlorohexan-2-ol. Subsequent fluorination with hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) introduces the fluorine substituent.

Reaction Conditions:

- Chlorination: Hexan-2-ol (1.0 eq), SO₂Cl₂ (2.2 eq), catalytic AIBN, reflux in CCl₄ (4 h, 80°C).

- Fluorination: 1,1-Dichlorohexan-2-ol (1.0 eq), DAST (1.1 eq), anhydrous DCM, −20°C to RT (12 h).

Challenges:

- Competing elimination reactions may form alkenes.

- Steric hindrance at C1 complicates fluorination selectivity.

Nucleophilic Substitution of 1,1,1-Trichlorohexan-2-ol

Fluoride Ion Displacement

1,1,1-Trichlorohexan-2-ol, synthesized via exhaustive chlorination, undergoes nucleophilic substitution with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). Polar aprotic solvents like dimethylformamide (DMF) enhance fluoride nucleophilicity.

Reaction Scheme:

$$ \text{1,1,1-Trichlorohexan-2-ol + KF} \xrightarrow{\text{DMF, 100°C}} \text{1,1-Dichloro-1-fluorohexan-2-ol + KCl} $$

Optimization Data:

| Parameter | Value | Source Citation |

|---|---|---|

| Temperature | 100–120°C | |

| Solvent | DMF | |

| Reaction Time | 8–12 h | |

| Yield | 55–68% |

Limitations:

- Competing hydrolysis of trichloro intermediate reduces yield.

- Requires rigorous anhydrous conditions.

Grignard Reagent-Mediated Synthesis

Alkylation of Chlorofluoroacetate

A Grignard reagent (e.g., pentylmagnesium bromide) reacts with ethyl chlorofluoroacetate (ClF₂CCOOEt) to form this compound after hydrolysis.

Steps:

- Grignard Formation:

$$ \text{1-Bromopentane + Mg} \xrightarrow{\text{THF}} \text{PentylMgBr} $$ - Nucleophilic Attack:

$$ \text{PentylMgBr + ClF₂CCOOEt} \xrightarrow{-78°C} \text{ClF₂C-CH(OH)Pentyl} $$ - Acid Hydrolysis:

$$ \text{ClF₂C-CH(OH)Pentyl} \xrightarrow{\text{HCl}} \text{this compound} $$

Advantages:

Hydrohalogenation of 1-Fluorohex-1-ene

Anti-Markovnikov Addition

1-Fluorohex-1-ene, prepared via dehydrohalogenation, undergoes radical-mediated addition of HCl to install dichloro and hydroxyl groups. Photoinitiators (e.g., UV light) promote homolytic cleavage of HCl.

Mechanism:

$$ \text{FHC=CH(CH₂)₃CH₃ + 2 HCl} \xrightarrow{h\nu} \text{Cl₂FC-CH(OH)(CH₂)₃CH₃} $$

Key Considerations:

- Low temperatures (−10°C to 0°C) minimize polymerization.

- Radical inhibitors (e.g., BHT) improve product stability.

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Halogenation | 60–75 | 85–90 | Moderate | Low |

| Nucleophilic Sub. | 55–68 | 80–88 | High | Medium |

| Grignard Reagent | 70–82 | 92–95 | High | High |

| Hydrohalogenation | 45–55 | 75–80 | Low | Low |

Insights:

- Grignard methods offer superior yield and purity but require costly reagents.

- Radical halogenation balances cost and efficiency for mid-scale production.

Industrial-Scale Considerations

Regulatory Compliance

- REACH and EPA guidelines mandate rigorous impurity profiling (e.g., <0.1% residual solvents).

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-1-fluorohexan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the halogen atoms, yielding hexan-2-ol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.

Major Products:

Oxidation: Hexan-2-one or hexanoic acid.

Reduction: Hexan-2-ol.

Substitution: Various substituted hexan-2-ol derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dichloro-1-fluorohexan-2-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce halogen and hydroxyl functionalities into molecules.

Biology: The compound can be used to study the effects of halogenated alcohols on biological systems.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1-dichloro-1-fluorohexan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Halogenated Alcohols vs. Perfluorinated Alcohols

- This compound : The mixed halogenation (Cl, F) enhances electrophilicity at C1, favoring nucleophilic substitution or elimination reactions. The hydroxyl group at C2 enables hydrogen bonding, impacting solubility in polar solvents .

- 1H,1H,2H,2H-Perfluorohexan-1-ol: Extensive fluorination reduces polarity and increases hydrophobicity.

Cyclohexanol Derivatives

- rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride: The amino group and cyclic structure enhance its utility in drug development (e.g., as a chiral building block). The difluoro substitution may stabilize the molecule against metabolic degradation .

- 3-(Chloro(1,3-dithiolan-2-ylidene)methyl)cyclohexan-1-one : The dithiolane ring and ketone group enable participation in cycloaddition reactions, unlike the target compound’s alcohol-driven reactivity .

Q & A

Q. What are the standard synthetic routes for 1,1-dichloro-1-fluorohexan-2-ol, and how do reaction conditions influence yield?

Methodological Answer:

-

Halogenation of Hexan-2-ol : React hexan-2-ol with chlorinating agents (e.g., SOCl₂) followed by fluorination using selective fluorinating agents (e.g., DAST or Deoxo-Fluor). Monitor temperature (typically 0–40°C) to avoid overhalogenation .

-

Nucleophilic Substitution : Use a halogenated precursor (e.g., 1,1-dichlorohexan-2-ol) and substitute with fluorine via SN2 mechanisms. Polar aprotic solvents (e.g., DMF) enhance reactivity .

-

Optimization Table :

Method Yield (%) Key Variables (Temp, Catalyst) Reference Halogenation 60–75 25°C, no catalyst Nucleophilic Fluorination 45–65 40°C, KF as base

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 19F NMR : Identifies fluorine environment (δ ≈ -150 to -220 ppm for CF groups) and confirms substitution patterns .

- 13C NMR : Distinguishes chlorine/fluorine-induced deshielding effects on adjacent carbons .

- FTIR : C-F stretches (1000–1100 cm⁻¹) and O-H stretches (3200–3600 cm⁻¹) verify functional groups .

- GC-MS : Quantifies purity but may require derivatization due to thermal instability .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Engineering Controls : Use fume hoods to minimize inhalation of volatile halogenated intermediates .

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin contact. Halogenated alcohols can penetrate latex .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to reduce toxicity .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in halogenation studies?

Methodological Answer:

Q. What computational methods predict the stability of this compound under varying pH conditions?

Methodological Answer:

- DFT Calculations : Model the compound’s stability at different pH levels. The hydroxyl group’s acidity (pKa ≈ 12–14) suggests susceptibility to deprotonation in basic media, altering reactivity .

- MD Simulations : Predict aggregation behavior in aqueous solutions, critical for environmental fate studies .

Q. Why does GC-MS analysis sometimes fail to detect this compound, and what alternatives exist?

Methodological Answer:

Q. How does the hydroxyl group’s position influence halogen displacement reactions?

Methodological Answer:

Q. What strategies mitigate side reactions during large-scale synthesis?

Methodological Answer:

Q. How can researchers validate the environmental persistence of this compound?

Methodological Answer:

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C. Half-life >100 days suggests high persistence .

- Microcosm Experiments : Assess biodegradation in soil/water systems using LC-MS/MS for trace detection .

Data Contradiction Analysis

Q. Conflicting reports on fluorine’s electronegativity impact: How to reconcile?

Methodological Answer:

- Contextual Factors : Studies using different solvents (polar vs. nonpolar) may observe varying inductive effects. For example, in DMSO, fluorine’s electron-withdrawing effect dominates, while in hexane, steric factors prevail .

- Experimental Replication : Standardize solvent systems and compare results using controlled kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.